3,5-Dichloro-2,6-dimethoxypyridine
Description
Properties
CAS No. |
51066-53-6 |
|---|---|
Molecular Formula |
C7H7Cl2NO2 |
Molecular Weight |
208.04 g/mol |
IUPAC Name |
3,5-dichloro-2,6-dimethoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3 |
InChI Key |
QVNGWIMJGOYQFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
2,6-Dimethoxy-3,5-pyridinediamine Dihydrochloride
- Molecular Formula: C₇H₁₂ClN₃O₂ (monomer) .
- Substituents: Amino (-NH₂) groups at 3- and 5-positions, methoxy groups at 2- and 6-positions, and a dihydrochloride salt form.
- Key Differences: Replacement of chlorine with amino groups increases hydrogen-bonding capacity and basicity. The dihydrochloride salt enhances water solubility, making it suitable for biomedical applications (e.g., as a reference standard in pharmaceutical quality control) .
- Applications : Used as a specialty chemical in drug development and as a USP reference standard .
3,5-Diamino-2,4,6-trinitropyridine
- Molecular Formula : C₅H₄N₆O₆ .
- Substituents: Amino groups at 3- and 5-positions, nitro (-NO₂) groups at 2-, 4-, and 6-positions.
- DFT studies reveal that amino groups stabilize adjacent nitro groups, reducing sensitivity while maintaining high detonation performance .
- Applications : Explosives research, particularly for high-density, low-sensitivity energetic materials .
3-Chloro-5-methoxy-2,6-dinitropyridine
3,5-Dichloro-2,4,6-trifluoropyridine
- Molecular Formula : C₅Cl₂F₃N .
- Substituents : Chlorine at 3- and 5-positions, fluorine at 2-, 4-, and 6-positions.
- Key Differences :
- Applications : Building block in fluorinated agrochemicals and materials science .
Comparative Data Table
Research Findings and Trends
- Substituent Effects: Chlorine and methoxy groups in this compound provide moderate electron withdrawal and steric hindrance, balancing reactivity and stability. In contrast, nitro groups (as in 3,5-Diamino-2,4,6-trinitropyridine) drastically increase energy density but require amino groups to mitigate sensitivity .
- Synthetic Utility: Fluorinated and nitro-substituted derivatives are prioritized in explosives and agrochemicals, while amino-methoxy variants are leveraged for solubility in drug formulations .
- Computational Insights : DFT studies highlight the importance of substituent placement on bond strength and molecular stability, guiding the design of high-performance materials .
Preparation Methods
Electrophilic Aromatic Substitution
The most straightforward route involves chlorinating 2,6-dimethoxypyridine at positions 3 and 5. Methoxy groups activate the ring, directing electrophiles to the meta positions relative to each substituent. Chlorination agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃) enable selective substitution. For example, treatment of 2,6-dimethoxypyridine with Cl₂ (1.2 equiv) in dichloromethane at 0–25°C for 6–12 hours yields this compound with 65–75% efficiency.
Catalytic Enhancements
The use of Pd/C catalysts, as demonstrated in the hydrogenation of 2,6-dimethyl-4-chloropyridine, suggests that transition-metal catalysts could improve chlorination regioselectivity. Palladium-mediated C–H activation might enable direct C–Cl bond formation without requiring pre-functionalized substrates, though this remains speculative for methoxypyridines.
Nucleophilic Substitution on Halogenated Precursors
Displacement of Halogens with Methoxide
An alternative approach starts with 3,5-dichloro-2,6-dihalopyridine (X = F, Br, I), where halogens at positions 2 and 6 are replaced by methoxy groups via nucleophilic aromatic substitution (NAS). Pyridine’s electron-deficient nature typically hinders NAS, but electron-withdrawing groups (e.g., Cl at 3 and 5) activate the ring. Reacting 3,5-dichloro-2,6-dibromopyridine with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C for 24 hours achieves 85% conversion, though competing side reactions limit scalability.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields. For instance, heating 3,5-dichloro-2,6-difluoropyridine with NaOMe in methanol under microwave conditions (150°C, 30 minutes) affords the target compound in 92% purity, demonstrating the potential for high-throughput synthesis.
Ring Construction via Hantzsch Dihydropyridine Synthesis
Condensation and Oxidation
The Hantzsch synthesis assembles the pyridine ring from β-keto esters and ammonia. Using methyl 3-methoxyacetoacetate and methyl chloroacetoacetate as precursors, condensation with ammonium acetate in ethanol forms a dihydropyridine intermediate. Subsequent oxidation with KMnO₄ or HNO₃ yields this compound. This method offers modularity but suffers from low yields (40–50%) due to over-oxidation byproducts.
Methylation of Dihydroxypyridine Precursors
Two-Step Functionalization
Starting with 2,6-dihydroxy-3,5-dichloropyridine, O-methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone introduces methoxy groups. However, the dihydroxy precursor is unstable and prone to decomposition, necessitating in-situ generation. Yields rarely exceed 60%, and purification requires chromatographic separation.
Green Methylation Strategies
Weakly basic ion-exchange resins, such as D301R, catalyze methyl group transfer from dimethyl carbonate (DMC) to hydroxyl groups under mild conditions (50–70°C, 3 hours). This solvent-free method achieves 88% yield with minimal waste, aligning with sustainable chemistry principles.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Chlorination | 2,6-Dimethoxypyridine | Cl₂, FeCl₃ | 65–75 | High regioselectivity | Hazardous chlorine gas |
| Nucleophilic Substitution | 3,5-Dichloro-2,6-dibromopyridine | NaOMe, DMF | 85 | Scalable with microwaves | Requires halogenated precursors |
| Hantzsch Synthesis | β-Keto esters | NH₄OAc, KMnO₄ | 40–50 | Modular ring construction | Low yield, byproduct formation |
| Methylation of Diols | 2,6-Dihydroxy-3,5-dichloropyridine | CH₃I, K₂CO₃ | 60 | Straightforward O-methylation | Unstable dihydroxy precursor |
| Green Methylation | 2,6-Dihydroxy-3,5-dichloropyridine | DMC, D301R resin | 88 | Solvent-free, high efficiency | Requires specialized catalyst |
Catalytic Innovations and Process Optimization
Recent advances focus on improving atom economy and reducing waste. The use of ion-exchange resins in methylation and Pd/C in hydrogenation exemplifies trends toward heterogeneous catalysis. Flow chemistry systems could further enhance chlorination reactions by ensuring precise control over Cl₂ gas exposure and reaction temperature.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Dichloro-2,6-dimethoxypyridine?
- Methodology :
- Nucleophilic substitution : Introduce methoxy groups via SN2 reactions on chlorinated pyridine precursors under alkaline conditions (e.g., NaOMe in methanol) .
- Protecting group strategies : Protect hydroxyl intermediates with methyl groups using dimethyl sulfate or methyl iodide, followed by deprotection and chlorination .
- Purification : Use recrystallization (ethanol/water) or silica gel column chromatography (eluent: ethyl acetate/hexane) to isolate high-purity products.
Q. How to characterize this compound using spectroscopic methods?
- Techniques :
- NMR :
- ¹H NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm; aromatic protons show splitting patterns based on substitution .
- ¹³C NMR : Methoxy carbons at δ 55–60 ppm; chlorine-substituted carbons deshielded to δ 125–135 ppm .
- IR : C-O stretching (methoxy) at 1200–1250 cm⁻¹; C-Cl vibrations at 550–650 cm⁻¹ .
- Mass spectrometry : Molecular ion peak at m/z 218 (C₇H₇Cl₂NO₂) with fragments indicating Cl and OCH₃ loss .
Advanced Research Questions
Q. How do the electron-donating methoxy groups influence the reactivity of the pyridine ring in substitution reactions?
- Key findings :
- Methoxy groups activate the pyridine ring at ortho and para positions via resonance, facilitating electrophilic substitutions (e.g., nitration) .
- Chlorine atoms deactivate the ring, directing incoming electrophiles to less hindered positions. Competitive effects require kinetic studies to resolve regioselectivity .
Q. What experimental approaches determine the tautomeric states of this compound derivatives?
- Methods :
- X-ray crystallography : Resolves solid-state tautomeric preferences (e.g., pyridone vs. pyridinol forms) .
- Solvent-dependent NMR : Compare chemical shifts in DMSO (polar) vs. CDCl₃ (non-polar) to detect tautomer equilibrium .
- Computational analysis : DFT calculations (B3LYP/6-311+G*) predict stability of tautomers .
Q. How to analyze regioselectivity in the halogenation of this compound?
- Strategies :
- Kinetic vs. thermodynamic control : Vary reaction temperature and time; e.g., low temps favor kinetic products (e.g., 1,2-addition), while high temps favor thermodynamically stable isomers .
- Analytical tools : HPLC or GC-MS quantifies product ratios; isotopic labeling (e.g., ³⁶Cl) tracks substitution pathways .
Q. What strategies mitigate steric hindrance in synthesizing derivatives of this compound?
- Solutions :
- Smaller reagents : Use trimethylsilyl chloride instead of bulky tert-butyl groups for substitutions .
- Microwave-assisted synthesis : Enhances reaction efficiency under high-pressure conditions, reducing steric limitations .
- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) to direct substitutions to less hindered positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
